molecular formula C20H13Cl2N3 B14163858 1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)- CAS No. 88988-81-2

1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)-

Cat. No.: B14163858
CAS No.: 88988-81-2
M. Wt: 366.2 g/mol
InChI Key: YZUFVLZLOWQNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)- is a complex organic compound characterized by its unique structure, which includes an isoindole core and chlorophenyl groups

Preparation Methods

The synthesis of 1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoindole Core: The isoindole core can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via substitution reactions, often using chlorinated aromatic compounds as starting materials.

    Formation of Imino Group: The imino group is formed through condensation reactions, typically involving amines and aldehydes or ketones.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Condensation: The imino group can participate in condensation reactions with other amines or carbonyl compounds, forming new imine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by interfering with cell division and inducing apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)- can be compared with other similar compounds, such as:

    1H-Isoindol-3-amine derivatives: These compounds share the isoindole core but differ in the substituents attached to the core.

    Chlorophenyl imines: These compounds have similar chlorophenyl and imino groups but may differ in the core structure.

    Isoindole-based compounds: These compounds have the isoindole core but may have different functional groups attached.

The uniqueness of 1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)- lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

88988-81-2

Molecular Formula

C20H13Cl2N3

Molecular Weight

366.2 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(2-chlorophenyl)iminoisoindol-1-amine

InChI

InChI=1S/C20H13Cl2N3/c21-15-9-3-5-11-17(15)23-19-13-7-1-2-8-14(13)20(25-19)24-18-12-6-4-10-16(18)22/h1-12H,(H,23,24,25)

InChI Key

YZUFVLZLOWQNJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=NC3=CC=CC=C3Cl)NC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.